molecular formula C19H22N2O5 B4984739 2-(4-isopropyl-3-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide

2-(4-isopropyl-3-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide

Cat. No. B4984739
M. Wt: 358.4 g/mol
InChI Key: CRJJCLMAFFLSGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-isopropyl-3-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide, also known as IMD-0354, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of diaryl ether derivatives and has been shown to possess anti-inflammatory and anti-tumor properties.

Mechanism of Action

The mechanism of action of 2-(4-isopropyl-3-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide involves the inhibition of NF-κB activation, which is a key regulator of immune responses and inflammation. NF-κB activation is initiated by the phosphorylation and degradation of the inhibitor of κB (IκB), which allows the translocation of NF-κB to the nucleus where it regulates the expression of various genes involved in inflammation and immune responses. 2-(4-isopropyl-3-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide inhibits the phosphorylation and degradation of IκB, thereby preventing the translocation of NF-κB to the nucleus.
Biochemical and Physiological Effects
2-(4-isopropyl-3-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide has been shown to possess anti-inflammatory and anti-tumor properties in various in vitro and in vivo models. Inhibition of NF-κB activation by 2-(4-isopropyl-3-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 2-(4-isopropyl-3-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide has also been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and leukemia.

Advantages and Limitations for Lab Experiments

2-(4-isopropyl-3-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide has several advantages for use in scientific research. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has been extensively studied for its potential therapeutic applications and has been shown to possess anti-inflammatory and anti-tumor properties. However, there are also limitations to the use of 2-(4-isopropyl-3-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide in lab experiments. Its mechanism of action is mainly through the inhibition of NF-κB activation, which is involved in the regulation of various cellular processes. Therefore, the use of 2-(4-isopropyl-3-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide may have unintended effects on other cellular processes that are regulated by NF-κB.

Future Directions

2-(4-isopropyl-3-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide has potential therapeutic applications in various diseases, including inflammatory diseases and cancer. Future research directions could include the development of more potent derivatives of 2-(4-isopropyl-3-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide with improved pharmacokinetic properties and reduced toxicity. The use of 2-(4-isopropyl-3-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide in combination with other anti-inflammatory or anti-tumor agents could also be explored to enhance its therapeutic efficacy. Additionally, the role of NF-κB in other cellular processes could be further elucidated to better understand the potential unintended effects of 2-(4-isopropyl-3-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide.

Synthesis Methods

The synthesis of 2-(4-isopropyl-3-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide involves the reaction of 4-isopropyl-3-methylphenol with 2-methoxy-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield the final compound, 2-(4-isopropyl-3-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide. The synthesis of this compound has been optimized to improve its yield and purity for use in scientific research.

Scientific Research Applications

2-(4-isopropyl-3-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune responses and inflammation. Inhibition of NF-κB activation by 2-(4-isopropyl-3-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
2-(4-isopropyl-3-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide has also been studied for its anti-tumor properties. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. The mechanism of action of 2-(4-isopropyl-3-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide in cancer cells involves the inhibition of NF-κB activation, which is known to promote tumor cell survival and proliferation.

properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-12(2)16-7-6-15(9-13(16)3)26-11-19(22)20-17-8-5-14(21(23)24)10-18(17)25-4/h5-10,12H,11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJJCLMAFFLSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-4-nitrophenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetamide

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